molecular formula C8H9BrO3 B600158 2-Bromo-4,5-dimethoxyphenol CAS No. 129103-69-1

2-Bromo-4,5-dimethoxyphenol

Cat. No. B600158
CAS RN: 129103-69-1
M. Wt: 233.061
InChI Key: YGMAGXHPUIGKFF-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxyphenol is a chemical compound with the molecular formula C8H9BrO3 and a molecular weight of 233.06 . It is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to air .


Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethoxyphenol can be achieved through a series of reactions starting from o-methoxyphenol. The phenolic hydroxyl is protected by acetylation using acetic anhydride, followed by bromination using bromine under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The InChI code for 2-Bromo-4,5-dimethoxyphenol is 1S/C8H9BrO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 .


Physical And Chemical Properties Analysis

2-Bromo-4,5-dimethoxyphenol is a solid at 20 degrees Celsius . It has a molecular weight of 233.06 . The melting point is between 96.0 to 100.0 °C .

Safety and Hazards

2-Bromo-4,5-dimethoxyphenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers One relevant paper discusses the efficient synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Qn family . Another paper discusses the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound .

properties

IUPAC Name

2-bromo-4,5-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMAGXHPUIGKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682109
Record name 2-Bromo-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethoxyphenol

CAS RN

129103-69-1
Record name 2-Bromo-4,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4,5-dimethoxyphenol
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